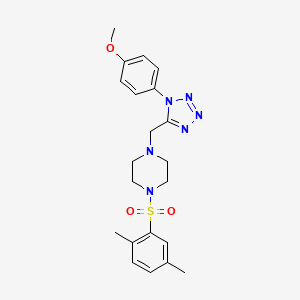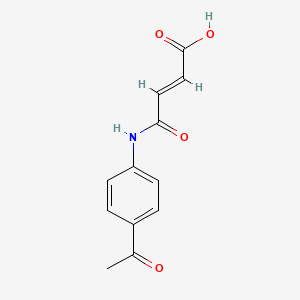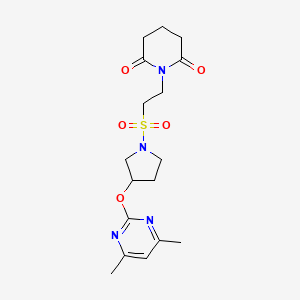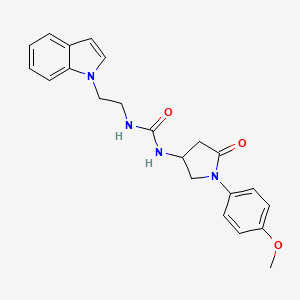
4-Chlorophenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide is a useful research compound. Its molecular formula is C16H9ClF3N3S and its molecular weight is 367.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
Synthesis Techniques : Studies on the synthesis of related compounds, such as n-Butyl 4-Chlorophenyl Sulfide, provide insights into the methodologies for creating sulfur and halogen compounds, including pyridine derivatives. Such synthesis techniques are pivotal for developing specialized chemicals in various research domains (McWilliams et al., 2003).
Polyimide Materials : Research into polyimides containing pyridine and sulfur units explores the synthesis and properties of these materials, which have applications in high-refractive polymers. These polymers exhibit excellent optical properties and have potential uses in advanced material science (Guan et al., 2017).
Coordination Chemistry : The study of congested Ru(dps)2 or Ru(dprs)2 cores (where dps = di-2-pyridyl sulfide; dprs = di-2-pyrimidinyl sulfide) in relation to sulfur inversion in N,S-chelate thioethers provides valuable information about the behavior of these compounds in coordination complexes. This research can further our understanding of molecular interactions in inorganic chemistry (Tresoldi et al., 2002).
Polyimide Properties : Studies on soluble polyimides with trifluoromethyl pendent groups demonstrate their good solubility and thermal stability, making them suitable for various industrial applications (Kim et al., 2013).
Catalysis and Chemical Reactions
Allylation Reactions : The palladium-mediated allylation of thiols, including S-2-pyridyl and S-2-pyrimidyl sulfides, is an important reaction in organic synthesis, yielding various allylic sulfides with potential applications in pharmaceuticals and materials science (Frank & Gais, 1998).
Phenyl Rotation in Ligands : Research into restricted phenyl rotation in pyridyl thioether ligands N,S-chelated to congested diiminoruthenium cores provides insight into the dynamics of molecular rotation, which is crucial for understanding reaction mechanisms and designing new catalysts (Baradello et al., 2004).
Oxidation Catalysis : The use of oxo-rhenium complexes in the oxidation of alcohols, with specific reference to bis(4-chlorophenyl) sulfoxide, highlights the potential of these complexes in selective oxidation reactions, which are fundamental in organic chemistry and industrial processes (Sousa et al., 2013).
Crystallography and Structural Analysis
- Crystal Structure Studies : Examination of the crystal structure of related compounds, such as 4-(4-Chlorophenyl)-6-methyl-5-methoxy-caronyl-3,4-dihydropyrimidin-2(H)-one, provides valuable data on molecular configurations and bonding, which is crucial for the development of new materials and drugs (Guo & Shun, 2004).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3S/c17-10-4-6-11(7-5-10)24-14-9-13(16(18,19)20)22-15(23-14)12-3-1-2-8-21-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOFCDAHSATZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2428941.png)




![1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azepane](/img/structure/B2428951.png)
![N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2428952.png)




![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate](/img/structure/B2428959.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2428962.png)

